(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
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Overview
Description
(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a thiophene derivative, followed by the introduction of the ethoxy-oxobut-2-en-1-yl group through a series of coupling reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ethoxy-oxobut-2-en-1-yl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or alcohols, respectively.
Scientific Research Applications
(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-3-(4-methoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
- tert-Butyl 4-chloro-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
- tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)furan-2-carboxylate
Uniqueness
(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate is unique due to the presence of both the bromine atom and the ethoxy-oxobut-2-en-1-yl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-[(E)-4-ethoxy-4-oxobut-2-enyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO4S/c1-5-19-12(17)8-6-7-10-11(16)9-21-13(10)14(18)20-15(2,3)4/h6,8-9H,5,7H2,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDHVLYJVBLJPL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=C(SC=C1Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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